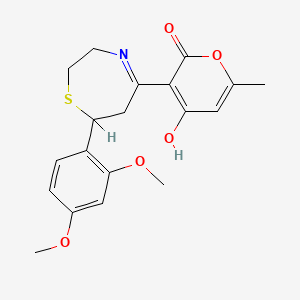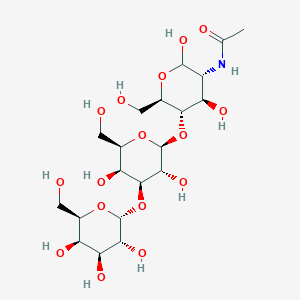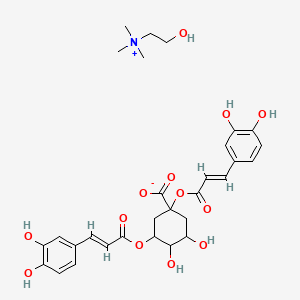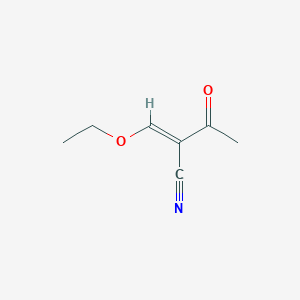
zirconium bis(dihydrogenorthophosphate) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium bis(dihydrogenorthophosphate) oxide is a chemical compound with the formula H4O9P2Zr
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium bis(dihydrogenorthophosphate) oxide typically involves the reaction of zirconium salts with phosphoric acid under controlled conditions. One common method involves the use of zirconium nitrate and phosphoric acid in an aqueous solution, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps such as purification, drying, and milling to achieve the desired particle size and purity. Advanced techniques like hydrothermal synthesis and sol-gel methods may also be employed to enhance the properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Zirconium bis(dihydrogenorthophosphate) oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like amines, phosphines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium phosphate, while reduction may produce zirconium hydride. Substitution reactions can result in a variety of zirconium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, zirconium bis(dihydrogenorthophosphate) oxide is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation, oxidation, and polymerization.
Biology and Medicine
In the field of biology and medicine, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for use in medical devices and coatings.
Industry
Industrially, this compound is used in the production of advanced ceramics and as a corrosion inhibitor in coatings. Its high thermal stability and resistance to chemical attack make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which zirconium bis(dihydrogenorthophosphate) oxide exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactants, promoting the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Zirconium orthophosphate (Zr(HPO4)2·H2O): A similar compound with applications in corrosion inhibition and catalysis.
Zirconium dioxide (ZrO2): Widely used in ceramics and as a catalyst support.
Zirconium hydrophosphate: Used in ion exchange and as a catalyst.
Uniqueness
Zirconium bis(dihydrogenorthophosphate) oxide is unique due to its specific chemical structure and properties
Properties
CAS No. |
19764-74-0 |
|---|---|
Molecular Formula |
H4O9P2Zr |
Molecular Weight |
301.197882 |
Synonyms |
zirconium bis(dihydrogenorthophosphate) oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)

![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)





![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)
